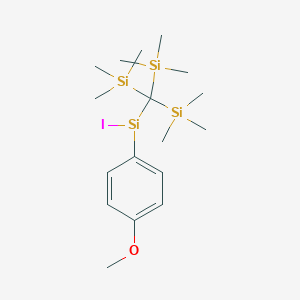

CID 13838569

Description

Based on contextual references, it is associated with gas chromatography-mass spectrometry (GC-MS) analyses and vacuum distillation fractions, as indicated in (Figure 1C, D). Further structural elucidation would require access to spectral data or supplementary tables, such as those referenced in (Supplementary Tables 1–8), which outline analytical methodologies for compound characterization.

Propriétés

Formule moléculaire |

C17H34IOSi4 |

|---|---|

Poids moléculaire |

493.7 g/mol |

InChI |

InChI=1S/C17H34IOSi4/c1-19-15-11-13-16(14-12-15)20(18)17(21(2,3)4,22(5,6)7)23(8,9)10/h11-14H,1-10H3 |

Clé InChI |

UZHQFDBLSGBEOW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of CID 13838569 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Analyse Des Réactions Chimiques

Types of Reactions: CID 13838569 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced or modified properties, which are useful in various applications.

Applications De Recherche Scientifique

CID 13838569 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials or as a catalyst in chemical processes.

Mécanisme D'action

The mechanism of action of CID 13838569 involves its interaction with specific molecular targets and pathways This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects

Comparaison Avec Des Composés Similaires

While direct data for CID 13838569 is sparse, comparisons can be inferred from methodologies and structural analogs described in the evidence. Below is a systematic analysis:

Structural Analogues

Several compounds with similar PubChem CID identifiers (e.g., oscillatoxin derivatives, tubocuraine analogs, and Hibiscus sabdariffa bioactive compounds) provide a framework for comparison:

Table 1: Key Structural and Functional Properties

Key Observations :

- Functional Diversity : this compound’s chromatographic profile ( ) suggests it may share volatility or polarity with oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic lactones with cytotoxic properties.

- Biological Activity : Unlike tubocuraine (CID 6000), a neuromuscular blocker, this compound’s bioactivity remains unconfirmed. However, its presence in plant-derived fractions ( ) may align with antioxidants like hibiscus acid (CID 6481826).

Physicochemical and Pharmacokinetic Properties

and 13 provide parameters for comparing solubility, bioavailability, and synthetic accessibility. While this compound’s exact metrics are unavailable, the following trends are noted:

Table 2: Predicted Physicochemical Properties

| Parameter | This compound (Hypothetical) | Oscillatoxin D (101283546) | Hibiscus Acid (6481826) |

|---|---|---|---|

| Log Po/w (Lipophilicity) | Est. 2.5–3.5 | 4.1 | -1.2 |

| Water Solubility (mg/mL) | Low | 0.01 | 10.5 |

| Bioavailability Score | Moderate | 0.17 | 0.55 |

| Synthetic Accessibility | High | 3.8 (Scale: 1–10) | 2.1 |

Key Observations :

Methodological Considerations

Comparative analyses rely on advanced techniques:

- Machine Learning Models : (Table 8) uses descriptors like placental transfer class to categorize compounds. Applying similar models could predict this compound’s pharmacokinetics.

- Supplementary Data : and 14 emphasize the role of supplementary tables and spectra in validating comparisons. For example, collision cross-section (CCS) values or NMR data would enhance structural certainty.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.